
N-cycloheptyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cycloheptyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide, also known as CHC, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic properties. CHC belongs to the class of coumarin derivatives and has been shown to possess various biological activities that make it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of N-cycloheptyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide is not fully understood, but it is believed to act on various molecular targets in the body. N-cycloheptyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide has been shown to inhibit the activity of certain enzymes that are involved in the inflammatory response and oxidative stress. It also activates certain signaling pathways that are involved in cell growth and survival.
Biochemical and Physiological Effects:
N-cycloheptyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide has been shown to have various biochemical and physiological effects in the body. It has been shown to reduce the production of inflammatory cytokines and reactive oxygen species. Additionally, N-cycloheptyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide has been shown to induce apoptosis in cancer cells and inhibit angiogenesis, which is the process of new blood vessel formation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-cycloheptyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide in lab experiments is its high degree of purity, which makes it easier to obtain reproducible results. Additionally, N-cycloheptyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide has been shown to have low toxicity, which makes it a safer alternative to other compounds. However, one of the limitations of using N-cycloheptyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide is its limited solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the research on N-cycloheptyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide. One possible direction is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of N-cycloheptyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide and its potential use in the treatment of various diseases. Finally, more research is needed to optimize the synthesis method of N-cycloheptyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide to make it more efficient and cost-effective.
Métodos De Síntesis
The synthesis of N-cycloheptyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide involves the condensation of 6-methoxy-2H-chromen-2-one and cycloheptylamine followed by the addition of a carboxylic acid group. The process is carried out under controlled conditions and requires a high degree of precision to obtain a pure product.
Aplicaciones Científicas De Investigación
N-cycloheptyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide has been the subject of several scientific studies due to its potential therapeutic properties. It has been shown to possess anti-inflammatory, antioxidant, and antitumor activities. Additionally, N-cycloheptyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide has been investigated for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes.
Propiedades
IUPAC Name |
N-cycloheptyl-6-methoxy-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-22-14-8-9-16-12(10-14)11-15(18(21)23-16)17(20)19-13-6-4-2-3-5-7-13/h8-11,13H,2-7H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPNAZDAOYFHFRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)NC3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47196768 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-cycloheptyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2'-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylimino)diethanol](/img/structure/B5856764.png)

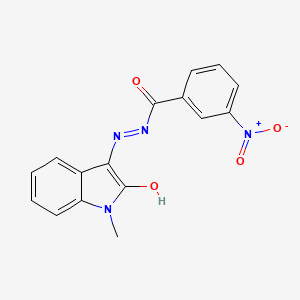
![2-cyano-3-[(4-methylphenyl)amino]-2-butenamide](/img/structure/B5856787.png)
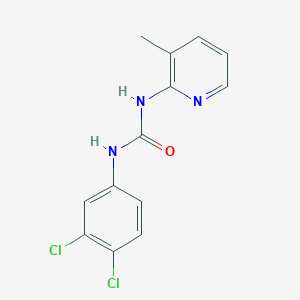

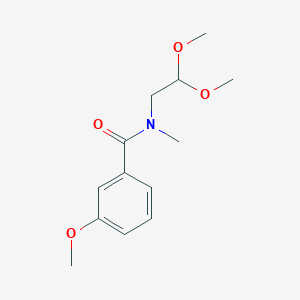
![N-[4-(aminosulfonyl)phenyl]-5-ethyl-2-furamide](/img/structure/B5856812.png)
![4-chloro-N-{[(2-fluorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5856832.png)
![1-{[(2,3-dimethylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B5856839.png)
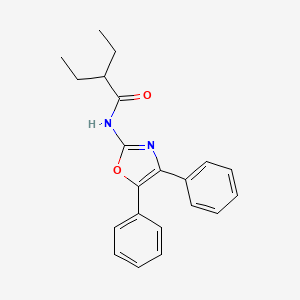
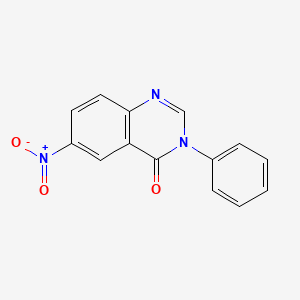
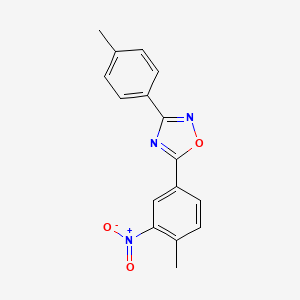
![2-isopropyl-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5856877.png)